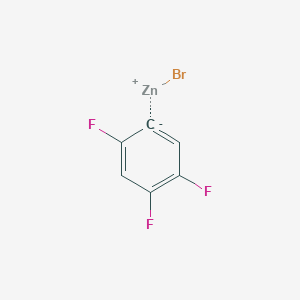

(2,4,5-Trifluorophenyl)zinc bromide

Description

Historical Context and Evolution of Organozinc Chemistry

The journey of organozinc chemistry began in 1849 with Edward Frankland's synthesis of diethylzinc (B1219324). This discovery marked the dawn of organometallic chemistry. nih.gov Over the following decades, chemists like Alexander Butlerov and Sergei Reformatsky expanded the utility of these reagents, developing reactions that are still in use today. nih.gov Initially, the pyrophoric nature of many organozinc compounds presented a significant challenge. nih.gov However, the development of more stable and user-friendly organozinc halides, which can often be prepared and used in situ, has greatly expanded their accessibility and application. A significant breakthrough was the discovery that highly reactive "Rieke zinc" could be used to prepare organozinc reagents from less reactive organic halides, tolerating a variety of sensitive functional groups. wikipedia.org

Significance of Aryl Organozinc Halides in C-C Bond Formation

Aryl organozinc halides, such as (2,4,5-Trifluorophenyl)zinc bromide, are particularly valuable for the construction of biaryl and aryl-substituted frameworks, which are common motifs in pharmaceuticals and functional materials. Their significance stems from their participation in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. nih.govnih.gov

The Negishi coupling, for which Ei-ichi Negishi was awarded the Nobel Prize in Chemistry in 2010, involves the reaction of an organozinc compound with an organic halide in the presence of a transition metal catalyst. nih.govnih.gov This reaction is prized for its high efficiency, mild reaction conditions, and broad substrate scope, allowing for the coupling of sp-, sp2-, and sp3-hybridized carbon centers. nih.gov The moderate reactivity of organozinc reagents compared to their organolithium or Grignard counterparts often leads to higher chemoselectivity, meaning they are less likely to react with other functional groups present in the molecule. wikipedia.org

Specific Research Focus on this compound as a Key Organometallic Intermediate

The presence of three fluorine atoms on the phenyl ring of this compound imparts unique electronic properties to the molecule. Fluorine is the most electronegative element and can significantly alter the physical, chemical, and biological properties of a compound. The introduction of trifluorophenyl moieties can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, making this reagent a valuable tool in medicinal chemistry.

This compound is typically prepared from the corresponding 1-bromo-2,4,5-trifluorobenzene (B152817) through reaction with activated zinc metal. While specific, detailed research findings on the direct application of this compound in Negishi couplings are not extensively documented in readily available literature, its utility can be inferred from the broader context of polyfluorinated arylzinc reagents in cross-coupling reactions. For instance, the synthesis of the antifungal agent bifonazole (B1667052) involves a Grignard reaction, a common precursor step to forming organozinc reagents, highlighting the industrial relevance of such intermediates. google.comresearchgate.net

The following sections will delve into the general reactivity patterns and potential applications of this important organometallic intermediate, drawing parallels from the well-established chemistry of related fluorinated arylzinc compounds.

Detailed Research Findings

Table 1: Illustrative Conditions for Negishi Cross-Coupling of Arylzinc Reagents with Aryl Halides

| Entry | Arylzinc Reagent | Aryl Halide | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylzinc chloride | 4-Iodotoluene | Pd(OAc)₂ | SPhos | THF | 25 | 95 | researchgate.net |

| 2 | 2-Tolylzinc chloride | o-Iodotoluene | Pd(PPh₃)₄ | - | THF | 25 | 90 | nih.gov |

| 3 | 4-Methoxyphenylzinc bromide | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ | P(o-tol)₃ | THF | 66 | 85 | mdpi.com |

| 4 | 2-Chlorophenylzinc bromide | Methyl glyoxylate | - | - | Acetonitrile | 60 | 75 | nih.govnih.gov |

Interactive Data Table: Negishi Coupling of Various Organozinc Reagents

This table presents representative yields for Negishi couplings of various organozinc reagents with different aryl halides, demonstrating the versatility of the reaction. The specific conditions for each reaction can be found in the cited literature. nih.govmdpi.com

The synthesis of complex molecules often relies on the strategic use of such cross-coupling reactions. For example, the preparation of the antiplatelet drug Clopidogrel has been achieved using a multicomponent reaction involving an arylzinc reagent. nih.govnih.gov This underscores the importance of organozinc intermediates in the pharmaceutical industry.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);1,2,4-trifluorobenzene-5-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3.BrH.Zn/c7-4-1-2-5(8)6(9)3-4;;/h2-3H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJNWBYPGWRTSI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]C(=CC(=C1F)F)F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2,4,5 Trifluorophenyl Zinc Bromide

Direct Oxidative Insertion of Zinc Metal into 1-Bromo-2,4,5-trifluorobenzene (B152817)

The direct reaction of zinc metal with 1-bromo-2,4,5-trifluorobenzene is a common and straightforward method for the synthesis of (2,4,5-Trifluorophenyl)zinc bromide. wikipedia.orgnih.gov This process involves the oxidative addition of zinc into the carbon-bromine bond of the aryl halide. wikipedia.org

To facilitate the oxidative insertion, which can be sluggish with standard zinc powder, highly reactive forms of zinc are often employed. wikipedia.org Rieke zinc, generated by the reduction of a zinc salt like zinc chloride with an alkali metal such as potassium or lithium, is a prominent example. wikipedia.orgnih.gov This activated zinc exhibits a high surface area and reactivity, enabling the reaction to proceed under milder conditions. nih.govriekemetals.comriekemetals.com The use of Rieke zinc is particularly advantageous for aryl halides that are otherwise unreactive towards commercial zinc dust. nih.gov

Several additives can significantly enhance the rate and efficiency of the zinc insertion reaction.

Lithium Chloride (LiCl): The presence of lithium chloride is known to considerably facilitate the insertion of zinc into organohalides. researchgate.netacs.org LiCl aids in the solubilization of the organozinc species from the metal surface, preventing the passivation of the zinc and promoting the reaction. nih.govresearchgate.net This effect is attributed to the formation of soluble organozincate complexes. acs.org

Trimethylsilyl (B98337) Chloride (TMSCl): TMSCl is a widely used activating agent for zinc metal. nih.govnih.gov While it was initially thought to primarily remove the passivating zinc oxide layer, recent studies have shown that a key role of TMSCl is to aid in the solubilization of the organozinc intermediate after it has formed on the zinc surface. nih.govnih.govresearchgate.net This prevents the buildup of intermediates that would otherwise inhibit further reaction. nih.gov

Dimethyl Sulfoxide (DMSO): Polar aprotic solvents like DMSO can accelerate the formation of organozinc reagents. nih.govnih.gov DMSO is believed to promote the oxidative addition step of the reaction. nih.govnih.gov In some applications, DMSO can also help to prevent the passivation of the zinc surface by suspending zinc oxide. researchgate.net The combination of zinc iodide and DMSO has been shown to be effective in certain biological applications, highlighting the unique properties of this solvent system. nih.gov

Table 1: Effect of Activators and Additives on Zinc Insertion

| Activator/Additive | Primary Role in Organozinc Synthesis | Reference |

|---|---|---|

| Rieke Zinc | Provides a highly reactive form of zinc, enabling reaction with less reactive halides. | nih.gov |

| Lithium Chloride (LiCl) | Solubilizes the organozinc product from the zinc surface, preventing passivation. | nih.govresearchgate.net |

| Trimethylsilyl Chloride (TMSCl) | Aids in the solubilization of organozinc intermediates from the metal surface. | nih.govresearchgate.net |

| Dimethyl Sulfoxide (DMSO) | Accelerates the oxidative addition step of the reaction. | nih.govnih.gov |

The choice of solvent is critical in direct zincation reactions. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used. wikipedia.orglibretexts.org The use of polar aprotic solvents like DMSO or dimethylformamide (DMF) can be necessary for less reactive halides, as they can accelerate the reaction. nih.govnih.gov However, the presence of these polar solvents can sometimes complicate product isolation and downstream reactions. nih.gov The development of methods using additives like LiCl has allowed for efficient reactions in less polar solvents like THF. nih.gov

Transmetalation Routes for this compound Synthesis

Transmetalation offers an alternative pathway to this compound, often providing better functional group tolerance. researchgate.netnih.gov

This method involves a two-step process. First, an organolithium or Grignard reagent is prepared, which is then reacted with a zinc halide, typically zinc bromide or zinc chloride, to yield the desired organozinc compound.

From Organolithium Reagents: 1-Bromo-2,4,5-trifluorobenzene can be treated with an organolithium reagent, such as n-butyllithium, at low temperatures to undergo a halogen-metal exchange, forming (2,4,5-trifluorophenyl)lithium. wikipedia.orgprepchem.com Subsequent reaction with zinc bromide then produces this compound. prepchem.com

From Grignard Reagents: Alternatively, 1-bromo-2,4,5-trifluorobenzene can be reacted with magnesium metal to form the corresponding Grignard reagent, (2,4,5-trifluorophenyl)magnesium bromide. libretexts.orgsigmaaldrich.comgoogle.comgoogle.com This Grignard reagent can then be transmetalated with zinc bromide to afford the target organozinc compound. rug.nl This method is advantageous as Grignard reagents are often more readily prepared and handled than the corresponding organolithium species.

Table 2: Comparison of Transmetalation Precursors

| Precursor | Intermediate | Subsequent Reaction | Key Features | References |

|---|---|---|---|---|

| 1-Bromo-2,4,5-trifluorobenzene | (2,4,5-Trifluorophenyl)lithium | Reaction with ZnBr₂ | Requires low temperatures; suitable for sensitive substrates. | wikipedia.orgprepchem.com |

| 1-Bromo-2,4,5-trifluorobenzene | (2,4,5-Trifluorophenyl)magnesium bromide | Reaction with ZnBr₂ | Generally easier to prepare and handle than organolithiums. | sigmaaldrich.comrug.nl |

While less common for this specific compound, cross-transmetalation from other organometallic species, such as organoboron compounds, is a known strategy in organometallic chemistry. chemrxiv.org This typically involves the reaction of an organoborate with a zinc salt, sometimes in the presence of a catalyst, to generate the organozinc reagent. chemrxiv.org This approach can offer unique reactivity and selectivity profiles.

Continuous Flow Synthesis Approaches for this compound Precursors

The synthesis of organometallic reagents such as this compound relies on the availability of high-purity precursors. Continuous flow chemistry, particularly utilizing microreactors, has emerged as a powerful methodology for the synthesis of these precursors, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. niper.gov.inaiche.org The primary precursor for this compound is 1-bromo-2,4,5-trifluorobenzene. Continuous flow approaches have been successfully developed for the synthesis of this key intermediate, as well as for the subsequent generation of related organometallic compounds.

One notable continuous flow process involves the synthesis of 1-bromo-2,4,5-trifluorobenzene from 2,4,5-trifluoroaniline (B1295084). This transformation is accomplished via a diazotization reaction followed by a bromination step, often referred to as a Gattermann or Sandmeyer-type reaction. In a microreactor setup, 2,4,5-trifluoroaniline is first diazotized using sodium nitrite (B80452) and hydrogen bromide to form the corresponding diazonium salt. This unstable intermediate is then immediately reacted with aqueous hydrogen bromide in the presence of a copper catalyst to yield 1-bromo-2,4,5-trifluorobenzene. trea.com This approach avoids the isolation of the potentially hazardous diazonium salt and allows for precise control over reaction parameters, minimizing the risk of polymerization that can occur in batch processes. trea.com

Another critical step that benefits from continuous flow technology is the formation of the organometallic reagent itself from 1-bromo-2,4,5-trifluorobenzene. While the specific synthesis of the zinc bromide compound is a direct analogue, detailed research has been published on the continuous flow generation of the corresponding Grignard reagent, (2,4,5-trifluorophenyl)magnesium bromide. This process is highly relevant as the principles and reactor setups are directly transferable.

In a reported microflow system, the Grignard exchange reaction between 1-bromo-2,4,5-trifluorobenzene and ethylmagnesium bromide is facilitated using a T-micromixer and a tube microreactor. researchgate.net This setup allows for rapid and efficient mixing, leading to a near-quantitative yield of the desired (2,4,5-trifluorophenyl)magnesium bromide. The precise control over residence time and temperature within the microreactor is crucial for preventing side reactions and decomposition of the thermally sensitive Grignard reagent. niper.gov.inresearchgate.net The generated organometallic intermediate can then be directly used in subsequent reactions, a concept known as a "telescoped" process. For instance, its reaction with carbon dioxide in a falling film microreactor has been shown to produce 2,4,5-trifluorobenzoic acid in high yield. researchgate.net

The advantages of using continuous flow for these precursor syntheses include enhanced heat and mass transfer, improved safety profiles for handling unstable intermediates, and the potential for straightforward scaling and automation. aiche.orgnih.gov Research has demonstrated that conversions can be significantly higher in continuous flow systems compared to batch methods, often with reduced reaction times. aiche.org

Research Findings:

Below are data tables summarizing the findings from continuous flow synthesis of precursors related to this compound.

Table 1: Continuous Flow Synthesis of 1-bromo-2,4,5-trifluorobenzene

| Starting Material | Reagents | Reactor Type | Key Features | Outcome | Reference |

| 2,4,5-Trifluoroaniline | Sodium nitrite, Hydrogen bromide, Copper powder | Micro- and batch reactor model | Diazotization followed by Gattermann reaction. | Kilogram-scale process developed. | trea.com |

Table 2: Continuous Flow Grignard Reagent Formation from 1-bromo-2,4,5-trifluorobenzene

| Substrate | Reagent | Reactor System | Residence Time | Yield | Product | Reference |

| 1-Bromo-2,4,5-trifluorobenzene | Ethylmagnesium bromide | T-micromixer and tube microreactor | Not specified | Almost quantitative | (2,4,5-Trifluorophenyl)magnesium bromide | researchgate.net |

Reactivity Profiles and Transformative Pathways of 2,4,5 Trifluorophenyl Zinc Bromide

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed to facilitate the reaction of organozinc reagents like (2,4,5-Trifluorophenyl)zinc bromide with various organic electrophiles. wikipedia.org These reactions are fundamental in synthetic chemistry for constructing complex molecular architectures. numberanalytics.com

The Negishi coupling is a cornerstone of palladium-catalyzed reactions, involving the coupling of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org In this context, this compound can be coupled with a range of aryl and alkenyl electrophiles to form biaryl and substituted alkene structures, respectively. wikipedia.orgnih.gov This reaction is a powerful method for creating C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds. nih.govnih.gov The general scheme involves the reaction of the organozinc reagent with an aryl or alkenyl halide (where X is typically Br, I, or Cl) or triflate, catalyzed by a palladium(0) complex. wikipedia.org The versatility of the Negishi coupling allows for the connection of sp², sp³, and sp hybridized carbon atoms. wikipedia.org

The reaction typically proceeds under mild conditions and has been successfully applied to the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgbucknell.edu The choice of the halide in the electrophile can affect reactivity, with iodides being more reactive than bromides or chlorides. orgsyn.org

Table 1: Illustrative Negishi Coupling of this compound

| Reactant 1 | Reactant 2 (Electrophile) | Catalyst System | Product Type |

| This compound | Aryl Halide (e.g., Aryl Bromide) | Pd(0) complex (e.g., Pd(PPh₃)₄) | 2,4,5-Trifluorobiphenyl derivative |

| This compound | Alkenyl Halide (e.g., Vinyl Bromide) | Pd(0) complex (e.g., PdCl₂(Amphos)₂) | (E/Z)-1-(2,4,5-Trifluorophenyl)alkene |

This table illustrates potential applications based on general Negishi coupling principles.

The outcome of Negishi coupling reactions is highly dependent on the catalyst system, particularly the choice of ligand coordinated to the palladium center. numberanalytics.com Ligand design is crucial for controlling stereoselectivity and regioselectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands, such as biaryldialkylphosphines (e.g., CPhos, RuPhos, XPhos), have been shown to be effective in promoting the desired reductive elimination step while suppressing unwanted side reactions like β-hydride elimination, which is particularly important when coupling secondary alkylzinc reagents. nih.govbucknell.edu The use of specific ligands can facilitate challenging couplings, including those with sterically demanding substrates. nih.gov

Catalyst optimization involves screening various reaction parameters such as the catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, solvent (commonly THF or DMF), and temperature to maximize yield and selectivity. numberanalytics.comresearchgate.net The catalyst loading is also a key parameter to optimize, as it influences both the reaction rate and selectivity. numberanalytics.com For stereoselective couplings, such as those involving E- or Z-alkenyl halides, careful selection of the palladium precursor and additives like TMEDA can lead to high retention of the olefin geometry. nih.gov

A significant advantage of the Negishi coupling is its high tolerance for a wide array of functional groups in both the organozinc reagent and the electrophilic coupling partner. wikipedia.orgnih.govnih.gov This allows for the synthesis of complex, highly functionalized molecules without the need for extensive use of protecting groups. nih.gov Research has demonstrated that functional groups such as esters, nitriles, amines, imides, ethers, acetals, alkynes, and even other halides can be compatible with the reaction conditions. orgsyn.orgnih.govepa.gov This broad functional group tolerance makes the Negishi coupling a highly versatile tool in multi-step syntheses. wikipedia.orgnih.gov

The Fukuyama coupling is another palladium-catalyzed reaction that forms ketones from the reaction of an organozinc reagent with a thioester. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction is noted for its mild conditions and excellent chemoselectivity, tolerating sensitive functional groups like ketones, aldehydes, and aryl bromides in the substrates. wikipedia.orgwikiwand.com

This compound can be employed in this reaction to synthesize 2,4,5-trifluorophenyl ketones. The general mechanism involves the oxidative addition of the palladium catalyst to the thioester, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the ketone product. wikipedia.orgorganic-chemistry.org Both palladium and nickel catalysts can be used for this transformation. jk-sci.comwikiwand.com

Table 2: Fukuyama Coupling for Ketone Synthesis

| Organozinc Reagent | Thioester | Catalyst | Product |

| This compound | R-C(O)SEt | Pd(0) or Ni(II) complex | (2,4,5-Trifluorophenyl)-C(O)-R |

This table illustrates the general transformation of the Fukuyama coupling.

In the quest for more economical and environmentally benign synthetic methods, iron and cobalt catalysts have emerged as promising alternatives to palladium for cross-coupling reactions. researchgate.netnih.govmpg.de Simple iron salts, such as FeClₙ and Fe(acac)ₙ, can catalyze the coupling of organozinc reagents with aryl and heteroaryl chlorides, triflates, and tosylates under very mild conditions. epa.gov These iron-catalyzed reactions often proceed rapidly at or below room temperature and exhibit broad functional group tolerance, including compatibility with esters, nitriles, and sulfonamides. epa.gov

Similarly, cobalt-catalyzed cross-coupling reactions provide an effective method for forming C(sp²)–C(sp³) bonds. nih.govprinceton.edu A combination of a cobalt salt (e.g., CoCl₂) and a ligand like 2,2'-bipyridine (B1663995) can facilitate the coupling of functionalized alkylzinc reagents with various (hetero)aryl halides. nih.gov These cobalt-catalyzed protocols are attractive due to the low cost of the metal and the ability to tolerate a variety of sensitive functional groups. researchgate.net this compound, as an arylzinc reagent, could potentially be coupled with alkyl or aryl halides using these iron or cobalt-based catalytic systems. epa.govresearchgate.net

Negishi Coupling Reactions with Aryl and Alkenyl Electrophiles

Copper-Mediated Reactions

Copper-catalyzed or -mediated reactions represent another important class of transformations for organometallic reagents. beilstein-journals.org While palladium catalysis often dominates cross-coupling chemistry, copper offers unique reactivity and is frequently used for forming carbon-heteroatom bonds. rsc.org Copper-catalyzed protocols have been developed for the cross-coupling of organozinc reagents with various electrophiles. researchgate.net For example, copper catalysis can be used in Negishi-type couplings of diarylzinc reagents with aryl iodides. organic-chemistry.org

Copper-mediated reactions can also be used for the functionalization of molecules with fluorine-containing groups. beilstein-journals.org For instance, copper complexes have been instrumental in trifluoromethylselenolation reactions. beilstein-journals.org Given this precedent, copper-mediated pathways could potentially be explored for reactions involving this compound, for example, in coupling with specific substrates where copper provides superior reactivity or selectivity compared to palladium.

Conjugate Addition Reactions

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a powerful method for carbon-carbon bond formation. masterorganicchemistry.com Organozinc reagents, including arylzinc halides, are effective nucleophiles for this transformation. wikipedia.org The reaction proceeds via nucleophilic attack at the β-position of the unsaturated system, which is rendered electrophilic by conjugation with the carbonyl group. libretexts.orglibretexts.orgopenstax.org This initial addition forms a zinc enolate intermediate, which is then protonated during workup to yield the saturated carbonyl product. wikipedia.org

For this compound, the conjugate addition to an α,β-unsaturated ketone would proceed as follows: The trifluorophenyl group adds to the β-carbon, forming a new carbon-carbon bond. The resulting zinc enolate is subsequently quenched to give the β-arylated ketone. Studies on related arylzinc species generated from arylboronic acids and diethylzinc (B1219324) have shown that such conjugate additions can proceed efficiently, even without a transition-metal catalyst. organic-chemistry.org The electron-withdrawing nature of the trifluorophenyl group can influence the reaction rate, but the general pathway remains consistent with the established mechanism for organozinc conjugate additions.

Table 1: Representative Conjugate Addition Reaction

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Cyclohexen-2-one | 3-(2,4,5-Trifluorophenyl)cyclohexanone |

| This compound | Methyl vinyl ketone | 4-(2,4,5-Trifluorophenyl)butan-2-one |

Copper-Catalyzed Allylation and Benzylation

The scope of organozinc reactivity can be significantly expanded through the use of transition-metal catalysts, particularly copper. beilstein-journals.org Copper-catalyzed cross-coupling reactions enable the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, which are challenging to form directly. In the context of allylation and benzylation, this compound can be coupled with allylic or benzylic halides or other electrophiles.

The general catalytic cycle for a copper-catalyzed cross-coupling involves:

Oxidative Addition: The copper(I) catalyst reacts with the allylic or benzylic electrophile.

Transmetalation: The organozinc reagent, this compound, transfers its aryl group to the copper center, displacing the halide and forming an organocopper(III) intermediate.

Reductive Elimination: The intermediate undergoes reductive elimination to form the final product (allylated or benzylated trifluorobenzene) and regenerate the copper(I) catalyst.

This methodology has been successfully applied to a wide range of substrates, including the coupling of alkyl halides with arylaluminum reagents using copper catalysts. nih.gov Similarly, copper-catalyzed systems are effective for the benzylation of various nucleophiles. organic-chemistry.org The use of this compound in such reactions would provide a direct route to 1-allyl-2,4,5-trifluorobenzene (B13591643) or 1-benzyl-2,4,5-trifluorobenzene derivatives.

Table 2: Examples of Copper-Catalyzed C-C Bond Forming Reactions

| Organometallic Reagent | Electrophile | Catalyst System | Product Type |

| This compound | Allyl Bromide | Cu(I) salt / Ligand | Allyl(2,4,5-trifluorophenyl)benzene |

| This compound | Benzyl Bromide | Cu(I) salt / Ligand | Benzyl(2,4,5-trifluorophenyl)benzene |

Additions to Carbonyl and Imine Functionalities

Barbier-Type Reactions

The Barbier reaction is a one-pot organometallic reaction where an organic halide, a carbonyl compound (or other electrophile), and a metal (typically zinc, magnesium, or indium) react together to form the addition product. wikipedia.orgnrochemistry.com Unlike the Grignard reaction, the organometallic reagent is generated in situ. wikipedia.orgyoutube.com This procedure is particularly useful when the organometallic intermediate is unstable. wikipedia.org

In a Barbier-type reaction involving this compound, 1-bromo-2,4,5-trifluorobenzene (B152817) would be added to a mixture of zinc metal and a carbonyl compound, such as an aldehyde or ketone. The zinc undergoes oxidative addition to the carbon-bromine bond, forming this compound on the metal surface, which then immediately adds to the carbonyl electrophile present in the same pot. nrochemistry.com This approach has been widely demonstrated for various aryl and alkyl halides. researchgate.netorganic-chemistry.orgchemrxiv.org The reaction with an aldehyde yields a secondary alcohol, while a ketone produces a tertiary alcohol.

Table 3: Products from Barbier-Type Reaction with (2,4,5-Trifluorophenyl) bromide

| Electrophile | Metal | Product |

| Benzaldehyde | Zinc | (2,4,5-Trifluorophenyl)(phenyl)methanol |

| Acetone | Zinc | 2-(2,4,5-Trifluorophenyl)propan-2-ol |

Reformatsky-Type Reactions

The term "Reformatsky reaction" specifically refers to the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orgorganic-chemistry.org The key intermediate is a zinc enolate, known as a Reformatsky reagent, which is formed by the insertion of zinc into the carbon-halogen bond of the ester. wikipedia.orgnrochemistry.comnih.gov

Therefore, the reaction of an arylzinc halide like this compound with a carbonyl compound is not, by definition, a Reformatsky reaction. It is a Grignard-like addition. The outline's mention of a "Reformatsky-Type Reaction" likely refers to the addition of the pre-formed this compound to an ester. Organozinc reagents are generally less reactive than Grignard reagents and their addition to the relatively unreactive ester carbonyl is challenging and less common than additions to aldehydes or ketones. wikipedia.org Significant activation or forcing conditions might be required to achieve the formation of a 2,4,5-trifluorophenyl ketone from an ester via this pathway.

Chelation-Controlled Additions

In nucleophilic additions to carbonyl compounds containing a nearby Lewis basic heteroatom (e.g., in α- or β-hydroxy ketones), the stereochemical outcome can be controlled through chelation. researchgate.net In a chelation-controlled addition, the Lewis acidic metal of the organometallic reagent coordinates to both the carbonyl oxygen and the heteroatom of the substrate, forming a rigid cyclic intermediate. researchgate.netnih.gov This intermediate locks the conformation of the substrate, and the nucleophile attacks from the less sterically hindered face, leading to high diastereoselectivity. acs.org

Organozinc reagents are well-suited for these reactions due to the Lewis acidity of the zinc center. nih.govacs.org When this compound is used in such a reaction, the ZnBr moiety would act as the Lewis acid, forming a chelate with the substrate. The trifluorophenyl group would then be delivered as the nucleophile in a highly controlled manner. This strategy is a powerful tool for asymmetric synthesis, allowing for the predictable installation of new stereocenters. researchgate.netacs.org

Electrophilic Amination Reactions

Electrophilic amination provides a direct route to form carbon-nitrogen bonds by reversing the typical polarity of the nitrogen atom. In this reaction, a nucleophilic organometallic reagent attacks an electrophilic nitrogen source. researchgate.net Organozinc reagents, including arylzinc halides, have proven to be effective nucleophiles in this transformation. acs.org

The reaction of this compound with a suitable electrophilic aminating agent, such as an N-chloroamine, an oxaziridine, or an arylazo tosylate, would result in the formation of a new C-N bond, yielding a protected or unprotected 2,4,5-trifluoroaniline (B1295084) derivative. researchgate.netacs.org Copper or cobalt catalysts can sometimes be employed to facilitate the reaction, broadening the scope of compatible functional groups and improving yields. chemrxiv.orgresearchgate.net This method represents a modern and powerful alternative to classical methods of arylamine synthesis like nucleophilic aromatic substitution or reduction of nitroarenes.

Table 4: Potential Electrophilic Amination Reactions

| Reagent | Electrophilic N-Source | Catalyst (if any) | Product Type |

| This compound | Arylazo tosylate | None | N-(2,4,5-Trifluorophenyl)hydrazine derivative |

| This compound | N-Chloro-N-sodio-p-toluenesulfonamide (Chloramine-T) | Copper(I) salt | N-(2,4,5-Trifluorophenyl)-p-toluenesulfonamide |

| This compound | N-Boc oxaziridine | None | N-Boc-2,4,5-trifluoroaniline |

Radical Reactions Involving Organozinc Species

The involvement of organozinc reagents, such as this compound, in radical reactions represents a significant advancement in synthetic chemistry, offering pathways that are often complementary to traditional polar or transition-metal-catalyzed processes. The generation of radical species from stable organozinc precursors is typically achieved through photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) events under mild conditions. sigmaaldrich.comprinceton.edu This approach avoids the need for harsh reagents or high temperatures often associated with radical initiation. libretexts.org

The core principle of these reactions involves the generation of a radical from a stable precursor. libretexts.org In the context of photoredox catalysis, a photocatalyst absorbs light and enters an excited state, becoming a powerful single-electron oxidant or reductant. princeton.educore.ac.uk This excited catalyst can then interact with the organozinc compound.

In a typical oxidative quenching cycle, the excited photocatalyst accepts an electron from the this compound. This SET event generates the (2,4,5-Trifluorophenyl) radical along with the corresponding zinc salt and the reduced form of the photocatalyst. core.ac.uk Conversely, in a reductive quenching cycle, the excited catalyst would first donate an electron to a substrate, and the resulting oxidized catalyst would then be regenerated by accepting an electron from the organozinc reagent. core.ac.uk

Once formed, the highly reactive (2,4,5-Trifluorophenyl)• radical can participate in a variety of synthetic transformations. These include addition to alkenes or alkynes, or coupling with other radical species. This reactivity opens up novel strategies for constructing complex molecules containing the trifluorophenyl moiety.

While specific studies on the radical reactions of this compound are not extensively detailed in the literature, the behavior of analogous arylzinc reagents in photoredox-catalyzed couplings provides a strong precedent. For instance, research has shown that the cross-coupling of phenylzinc reagents with aryl halides can be significantly accelerated by photoredox catalysts under visible light irradiation, proceeding through a radical mechanism. researchgate.net In these cases, a single-electron is transferred from the arylzinc reagent to the aryl halide, initiating a radical-anion chain reaction. researchgate.net This demonstrates the capacity of arylzinc compounds to serve as effective precursors for aryl radicals in synthetically useful transformations.

The following table presents data from a study on a model reaction, illustrating the effect of various organic photoredox catalysts on the coupling of a phenylzinc reagent with 3,5-xylyl iodide. This data highlights the potential of photoredox catalysis to facilitate reactions that are otherwise very slow. researchgate.net

Table 1: Effect of Photoredox Catalysts on a Model Arylzinc Coupling Reaction researchgate.net Reaction of a phenylzinc reagent with 3,5-xylyl iodide at 25°C for 6 hours.

| Entry | Photocatalyst (PC) | Light (LED Lamp) | Conversion of Aryl Iodide (%) | Yield of Cross-Coupling Product (%) |

| 1 | None | No | 2 | 1 |

| 2 | Acr+–Mes | Yes | 10 | 9 |

| 3 | 4CzIPN | Yes | 77 | 75 |

| 4 | Ru(bpz)3(PF6)2 | Yes | 98 | 95 |

Mechanistic Investigations of Reactions Involving 2,4,5 Trifluorophenyl Zinc Bromide

Elucidation of Oxidative Addition Pathways to Zinc

The formation of (2,4,5-Trifluorophenyl)zinc bromide typically proceeds via the direct insertion of metallic zinc into the carbon-bromine bond of 1-bromo-2,4,5-trifluorobenzene (B152817). This process is a form of oxidative addition, where the zinc metal is oxidized from its elemental state (Zn(0)) to the +2 oxidation state (Zn(II)). wikipedia.org

The mechanism of this oxidative addition is complex and primarily occurs on the surface of the zinc metal. nih.gov For the reaction to initiate, the zinc surface must be activated to remove a passivating layer of zinc oxide. nih.gov This is often achieved using reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. nih.govwikipedia.org The reaction is believed to proceed through a concerted pathway or a radical mechanism. In the concerted pathway, a three-centered transition state involving the carbon, bromine, and a zinc atom on the metal surface is proposed. libretexts.org Alternatively, a single-electron transfer (SET) from the zinc metal to the aryl halide can generate a radical anion, which then collapses to form the organozinc species and a halide ion.

The reactivity of the zinc is a critical factor. Highly reactive forms of zinc, such as Rieke® Zinc, prepared by the reduction of zinc salts, readily undergo oxidative addition with aryl halides under mild conditions. riekemetals.com

Understanding Transmetalation Steps in Cross-Coupling Cycles

In catalytic cross-coupling reactions, such as the Negishi coupling, this compound acts as the nucleophilic partner. The key step for incorporating the 2,4,5-trifluorophenyl group is transmetalation, which involves the transfer of this organic moiety from the zinc atom to the transition metal catalyst, typically a palladium(0) or nickel(0) complex that has undergone a prior oxidative addition step with an organic halide or triflate.

The general transmetalation step in a palladium-catalyzed cycle can be depicted as: L_nPd(II)(R')X + (2,4,5-F_3C_6H_2)ZnBr → L_nPd(II)(R')(2,4,5-F_3C_6H_2) + ZnXBr (where L is a ligand, R' is the organic group from the electrophile, and X is a halide)

The efficiency of this step is influenced by several factors, including the nature of the ligands on the palladium center, the solvent, and the specific form of the organozinc reagent in solution (vide infra). The exchange of organic groups is a fundamental process in many cross-coupling reactions. youtube.com In some cases, transmetalation may require an additive to proceed efficiently, especially when less metallic reagents like boronic acids are used in Suzuki couplings. youtube.com However, organozinc reagents are generally reactive enough for direct transmetalation.

Analysis of Reductive Elimination Processes

Reductive elimination is the final, product-forming step in a typical cross-coupling catalytic cycle. wikipedia.org After the transmetalation step has formed a diorganopalladium(II) intermediate, this species undergoes reductive elimination to form a new carbon-carbon bond between the two organic groups (the 2,4,5-trifluorophenyl group and the group from the electrophile). wikipedia.org This process reduces the oxidation state of the palladium from +2 back to 0, regenerating the active catalyst which can then re-enter the catalytic cycle. wikipedia.org

The process is generally favored when the two organic groups are positioned cis to each other on the metal center. wikipedia.org L_nPd(II)(R')(2,4,5-F_3C_6H_2) → R'-(2,4,5-F_3C_6H_2) + L_nPd(0)

| Catalytic Cycle Step | Description | Change in Metal Oxidation State |

| Oxidative Addition | Catalyst (e.g., Pd(0)) reacts with an electrophile (R-X). | Increases (e.g., Pd(0) → Pd(II)) |

| Transmetalation | Organic group is transferred from zinc to the catalyst. | No change |

| Reductive Elimination | Two organic groups couple, and the product is released. | Decreases (e.g., Pd(II) → Pd(0)) |

Kinetic Studies of this compound Reactivity

While specific kinetic studies on this compound are not extensively documented in readily available literature, general principles from related systems can be inferred. Kinetic studies on the formation of organozinc reagents show that the reaction rate is dependent on the surface area and activation method of the zinc metal. core.ac.uk An induction period is often observed, which can be reduced or eliminated by the use of activating agents. nih.gov

| Factor | Influence on Reactivity/Rate |

| Zinc Activation | Crucial for initiating oxidative addition; removes passivating oxide layers. nih.gov |

| Solvent (e.g., THF) | Affects solubility and the nature of the species in solution. nih.gov |

| Lithium Chloride (LiCl) | Breaks aggregates, increases solubility and reactivity. nih.govwikipedia.orgnih.gov |

| Temperature | Affects the rate of all reaction steps; higher temperatures can promote zinc insertion. nih.gov |

Advanced Analytical and Spectroscopic Techniques in Research on 2,4,5 Trifluorophenyl Zinc Bromide

Mass Spectrometry for Speciation and Intermediate Detection (e.g., ESI-MS, CID)

Mass spectrometry (MS) is an indispensable tool for identifying the molecular weight of compounds and elucidating their structure through fragmentation analysis. For organozinc species, which can be sensitive and exist in equilibrium with other species, soft ionization techniques like Electrospray Ionization (ESI) are particularly valuable.

ESI-MS can be used to transfer ions from solution to the gas phase with minimal fragmentation, allowing for the detection of the parent ion of (2,4,5-Trifluorophenyl)zinc bromide and any aggregates or solvent adducts present in solution. The isotopic pattern is a key identifier. Zinc has several stable isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) and bromine has two (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. libretexts.orglibretexts.org This results in a characteristic isotopic cluster for the molecular ion, which aids in its unambiguous identification.

Collision-Induced Dissociation (CID), often coupled with tandem mass spectrometry (MS/MS), provides structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions. nih.gov In the case of this compound, CID would likely induce cleavage of the carbon-zinc bond or the zinc-bromine bond. Common fragmentation pathways include the loss of the zinc bromide moiety to yield a trifluorophenyl cation or the loss of the trifluorophenyl group. libretexts.org

Table 1: Predicted ESI-MS Fragmentation Data for (C₆H₂F₃)ZnBr

| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Identity of Fragment | Notes |

|---|---|---|---|

| ~276-284 (cluster) | ~197/199 | [ZnBr]⁺ | Isotopic pattern from Zn and Br isotopes. |

| ~276-284 (cluster) | 131 | [C₆H₂F₃]⁺ | Trifluorophenyl cation. |

Note: m/z values are approximate and depend on the specific isotopes (e.g., ¹²C, ¹H, ¹⁹F, ⁶⁴Zn, ⁷⁹Br) in the ion. The table illustrates potential fragmentation, not experimentally verified data for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. organicchemistrydata.org For diamagnetic organozinc compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the electronic environment of the nuclei and the connectivity of the atoms.

The ¹H NMR spectrum would show signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine substituents and the organometallic bond. ¹⁹F NMR is particularly informative, offering distinct signals for each of the three fluorine atoms on the phenyl ring, providing a clean probe for studying electronic changes at the metal center. acs.org

Paramagnetic NMR Studies of Organometallic Complexes

While this compound itself is diamagnetic, it can participate in reactions involving paramagnetic transition-metal catalysts (e.g., in Negishi cross-coupling). Paramagnetic NMR (pNMR) is a powerful technique for studying such systems. libretexts.org The presence of an unpaired electron in a paramagnetic complex causes very large chemical shifts (hyperfine shifts) in the NMR signals of nearby nuclei. nih.gov These shifts are highly sensitive to the distance and geometry between the paramagnetic center and the nucleus being observed. nih.gov By analyzing the pNMR spectra of reaction intermediates, researchers can gain insight into the structure of transient catalyst-substrate complexes that are invisible to conventional NMR. libretexts.org

Solution-Phase Aggregation Studies via NMR

Organometallic reagents, including organozinc compounds, often exist not as simple monomers but as complex aggregates in solution. The nature and degree of this aggregation can significantly impact reactivity. NMR spectroscopy is a primary tool for investigating these phenomena. escholarship.orgrsc.org

Techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to measure the diffusion coefficients of species in solution, which correlate with their size. This allows for the differentiation of monomers, dimers, and higher-order aggregates. Furthermore, variable-temperature NMR studies can reveal the dynamic nature of these aggregates, as chemical shifts and line shapes often change with temperature due to equilibria between different aggregated states. rsc.org For this compound, studies in different coordinating solvents (like THF or DMSO) would reveal how solvent molecules influence the Schlenk equilibrium and the structure of the resulting aggregates. rsc.org

In-situ Reaction Monitoring Techniques (e.g., IR, Raman, UV-Vis)

Monitoring chemical reactions in real-time provides a wealth of kinetic and mechanistic data that can be missed with traditional offline analysis. americanpharmaceuticalreview.com Spectroscopic probes immersed directly into the reaction vessel can track the disappearance of reactants and the appearance of intermediates and products.

Infrared (IR) Spectroscopy : FT-IR probes can monitor the formation of the C-Zn bond and the consumption of the C-Br bond of the starting material, 2,4,5-trifluorobromobenzene. Characteristic vibrational modes for the aromatic ring will also shift upon metallation, providing another handle for tracking reaction progress. researchgate.netnih.gov

Raman Spectroscopy : Raman is highly complementary to IR, particularly for symmetric vibrations and bonds involving heavy atoms. It is effective for monitoring changes in the C-Br bond of the starting material and the formation of the C-Zn bond. americanpharmaceuticalreview.comoxinst.com Since Raman scattering from solvents like hydrocarbons and ethers is often weak, it can provide a clear window for observing the key reactive species. researchgate.net

UV-Vis Spectroscopy : The formation of the organozinc compound results in a change in the electronic structure of the aromatic ring, which can be monitored by UV-Vis spectroscopy. The appearance of new absorption bands corresponding to the organometallic species can be used to quantify its formation rate. oxinst.com

Table 2: Application of In-situ Monitoring Techniques for this compound Formation

| Technique | Species/Bond Monitored | Expected Observation | Reference Principle |

|---|---|---|---|

| IR | C-Br stretch (reactant) | Decrease in peak intensity over time. | americanpharmaceuticalreview.com |

| C-Zn stretch (product) | Increase in peak intensity over time. | libretexts.org | |

| Raman | C-Br stretch (reactant) | Decrease in peak intensity over time. | americanpharmaceuticalreview.comresearchgate.net |

| Aromatic ring modes | Shift in peak positions and change in intensities. | oxinst.com |

| UV-Vis | π-π* transitions | Shift in λₘₐₓ and change in absorbance. | oxinst.com |

Fluorescence Microscopy for Surface Intermediate Detection on Zinc Metal

The formation of organozinc reagents via the direct insertion of zinc metal into an organic halide is a heterogeneous reaction, making it difficult to study with conventional solution-phase techniques. nih.gov Groundbreaking work has employed highly sensitive fluorescence microscopy techniques to visualize and characterize reaction intermediates directly on the surface of the zinc metal. escholarship.org

In a typical experiment, a fluorescent tag (like a BODIPY dye) is attached to the organohalide substrate. escholarship.org When the organohalide undergoes oxidative addition on the zinc surface, the fluorescent tag becomes localized on the surface. By imaging the zinc particles with a fluorescence microscope, researchers can observe the formation of these surface-bound organozinc intermediates as bright fluorescent spots. nih.govescholarship.org This method has revealed that the mechanism of organozinc formation is not uniform across the metal surface and is highly dependent on the activation method and solvent used. escholarship.orgnih.gov Fluorescence Lifetime Imaging Microscopy (FLIM) can further characterize the chemical environment of these surface species. escholarship.org

Electrochemical Characterization of Organozinc Species

Electrochemical methods, such as cyclic voltammetry (CV), provide valuable information about the redox properties of organometallic compounds. By measuring the potentials at which a species is oxidized or reduced, one can determine the energies of its frontier molecular orbitals (HOMO and LUMO). beilstein-journals.org

For this compound, CV could be used to determine its oxidation potential, which corresponds to the removal of an electron, likely from the C-Zn bond or the aromatic π-system. The reduction potential would correspond to the addition of an electron. These redox potentials are sensitive to the substituents on the aryl ring and the nature of the halide. Comparing the electrochemical data for this compound with other substituted arylzinc halides would provide quantitative insight into the electronic effects of the fluorine atoms. semanticscholar.org This information is crucial for understanding the compound's reactivity in electron-transfer processes.

Computational and Theoretical Studies of 2,4,5 Trifluorophenyl Zinc Bromide and Its Reactions

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure and reactivity of molecules. core.ac.ukresearchgate.net For (2,4,5-Trifluorophenyl)zinc bromide, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths and angles between the trifluorophenyl ring, the zinc atom, and the bromine atom.

Key aspects that would be investigated using DFT include:

Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-deficient regions of the molecule. The electronegative fluorine atoms are expected to significantly polarize the electron density of the aromatic ring, which in turn influences the carbon-zinc bond.

Charge Distribution: Calculating partial atomic charges (e.g., using Natural Bond Orbital analysis) to quantify the polarity of the C-Zn and Zn-Br bonds. This is crucial for understanding its nucleophilic character.

Reactivity Indices: DFT can be used to calculate various reactivity descriptors. irjweb.com For instance, the Fukui function would help predict the most likely sites for electrophilic and nucleophilic attack. irjweb.com

The choice of the functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is critical for obtaining accurate results and would typically be benchmarked against experimental data if available. researchgate.netresearchgate.netnih.gov

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. libretexts.org The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. nih.gov

For this compound, MO analysis would reveal:

HOMO and LUMO Distribution: The spatial distribution of the HOMO indicates the region from which an electron is most likely to be donated (nucleophilicity), which is expected to be centered on the C-Zn bond. The LUMO's distribution indicates the region most likely to accept an electron.

The following table illustrates hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, as would be determined by DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: The values in this table are illustrative and not based on actual published calculations for this specific compound.

Transition State Modeling for Reaction Pathways

This compound is primarily used as a nucleophilic partner in cross-coupling reactions, such as the Negishi coupling. wikipedia.orgorganic-chemistry.org Computational modeling of the reaction pathways is essential for understanding the mechanism, selectivity, and kinetics of these transformations.

Transition state (TS) modeling for a Negishi coupling involving this compound would involve:

Locating Transition States: Identifying the geometry and energy of the transition states for the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

Calculating Activation Energies: Determining the energy barriers (activation energies) for each step. This would help to identify the rate-determining step of the reaction. The electronic effects of the three fluorine atoms on the phenyl ring would likely influence the energy of the transmetalation transition state.

A hypothetical energy profile for a Negishi coupling reaction is shown below, indicating the relative energies of reactants, intermediates, transition states, and products.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Ar-X + Pd(0)L2) | 0 |

| 2 | Oxidative Addition TS | +15 |

| 3 | Oxidative Addition Intermediate (Ar-Pd(II)L2-X) | -5 |

| 4 | Transmetalation TS | +20 |

| 5 | Transmetalation Intermediate (Ar-Pd(II)L2-Ar') | -10 |

| 6 | Reductive Elimination TS | +18 |

| 7 | Products (Ar-Ar' + Pd(0)L2) | -25 |

Note: This table represents a generic, illustrative energy profile for a cross-coupling reaction and is not based on specific calculations for this compound.

Simulations of Solvent Effects and Ligand Interactions

The solvent plays a crucial role in the formation, stability, and reactivity of organozinc reagents. rsc.org Computational simulations can model these effects explicitly or implicitly.

Implicit Solvation Models: Continuum models like the Polarizable Continuum Model (PCM) can be used to approximate the bulk solvent effect on the electronic structure and reaction energies.

Explicit Solvation Models: A more accurate but computationally intensive approach involves including a number of solvent molecules (e.g., THF, DMF) explicitly in the DFT calculation to model direct solvent-solute interactions and hydrogen bonding.

Ligand Interactions: In the context of its formation and use, the interaction of this compound with additives like lithium chloride is critical. LiCl is known to break up organozinc aggregates and form more reactive "ate" complexes. illinois.edu Computational studies would model the structure and stability of these solvated and ligand-bound species to explain the observed experimental reactivity. rsc.orgillinois.edu These simulations could clarify how solvents and ligands stabilize intermediates and transition states, thereby influencing reaction outcomes. rsc.org

Applications of 2,4,5 Trifluorophenyl Zinc Bromide in Complex Organic Synthesis

Stereoselective and Enantioselective Synthesis

The synthesis of chiral molecules with precise three-dimensional arrangements is a cornerstone of medicinal chemistry. While (2,4,5-Trifluorophenyl)zinc bromide is primarily used in achiral cross-coupling reactions, its potential in stereoselective and enantioselective synthesis is significant. The stereochemical outcome of reactions involving this reagent is not inherent to the reagent itself but is controlled by the use of external chiral catalysts.

In the context of transition metal-catalyzed cross-coupling, enantioselectivity is achieved by employing a chiral ligand that coordinates to the metal center (typically palladium or nickel). This chiral catalyst environment influences the reaction pathway, favoring the formation of one enantiomer over the other. For instance, in a hypothetical enantioconvergent coupling of a racemic alkyl halide, a chiral nickel catalyst could selectively react with both enantiomers of the starting material to produce a single enantiomer of the product containing the 2,4,5-trifluorophenyl group. caltech.eduacs.org

Key strategies for achieving stereoselectivity include:

Asymmetric Cross-Coupling: Using palladium or nickel catalysts with chiral phosphine (B1218219) ligands (e.g., BaryPhos) or bis(oxazoline) ligands to create axially chiral biaryls or products with stereogenic carbon centers. caltech.edunih.gov

Rhodium-Catalyzed Asymmetric Addition: Arylzinc reagents can be used in rhodium-catalyzed asymmetric 1,4-additions to suitable acceptors, such as unsaturated ketones or pyridones, to generate chiral products with high enantiomeric excess. nih.gov

While specific, high-yielding enantioselective methods employing this compound are still an active area of development, the principles established with other arylzinc reagents provide a clear blueprint for its future application in synthesizing chiral, fluorinated molecules. nih.govmdpi.com

Construction of Fluorinated Aromatic Scaffolds

The primary and most widespread application of this compound is in the construction of fluorinated aromatic scaffolds via the Negishi cross-coupling reaction. organic-chemistry.org This palladium- or nickel-catalyzed reaction forms a carbon-carbon bond between the trifluorinated aryl ring of the organozinc reagent and a variety of organic electrophiles, most commonly aryl or vinyl halides and triflates. illinois.edu This method is exceptionally powerful for synthesizing unsymmetrical biaryls, which are prevalent structures in many biologically active compounds. organic-chemistry.org

The reaction provides a reliable and direct route to introduce the 2,4,5-trifluorophenyl group into a target molecule. The organozinc reagent can be prepared and isolated or, more conveniently, generated in situ from 1-bromo-2,4,5-trifluorobenzene (B152817) and activated zinc, followed by immediate use in the coupling reaction. ljmu.ac.ukcore.ac.uk This flexibility, combined with generally mild reaction conditions, makes the Negishi coupling a preferred method for creating these valuable molecular frameworks.

The table below illustrates representative Negishi coupling reactions for the synthesis of fluorinated biaryls.

| Electrophile Partner (Ar-X) | Catalyst System | Product | Reported Yield |

|---|---|---|---|

| 4-Iodoanisole | Pd(PPh₃)₄ | 4-Methoxy-2',4',5'-trifluorobiphenyl | Good to Excellent |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | 4-Nitro-2',4',5'-trifluorobiphenyl | Good to Excellent |

| 2-Bromopyridine | PdCl₂(dppf) | 2-(2,4,5-Trifluorophenyl)pyridine | Good |

| Methyl 4-bromobenzoate | NiCl₂(PCy₃)₂ | Methyl 4-(2,4,5-trifluorophenyl)benzoate | Good |

| Vinyl Bromide | Pd(PPh₃)₄ | 1-(2,4,5-Trifluorophenyl)ethene | Moderate to Good |

Convergent Synthesis of Advanced Intermediates

This compound is an ideal reagent for convergent syntheses. core.ac.uk It allows the highly functionalized and electronically distinct trifluorophenyl ring to be introduced in one of the final steps. This avoids carrying the fluorine-containing motif through a long and potentially harsh sequence of reactions, where it might interfere with other transformations or be inadvertently modified. The use of this pre-formed organometallic reagent to couple with another advanced intermediate is a hallmark of modern synthetic planning, particularly in drug discovery. For example, the 2,4,5-trifluorophenyl scaffold is a key component of the type 2 diabetes medication Sitagliptin, and synthetic strategies often involve the late-stage introduction of this group. google.com

Figure 1. A conceptual illustration of a convergent synthesis. A complex molecular fragment (A) is coupled with this compound in a Negishi reaction to efficiently form an advanced intermediate (B), a strategy that streamlines the synthesis of complex targets.

Development of Novel Synthetic Routes to Polyfunctionalized Molecules

The development of new synthetic routes that are both efficient and tolerant of diverse functionalities is crucial for modern chemistry. This compound contributes to this goal primarily due to the remarkable functional group tolerance of organozinc reagents in Negishi cross-coupling reactions. core.ac.ukacs.org

Compared to more reactive organometallic compounds like organolithium or Grignard reagents, organozinc species are significantly less basic and more chemoselective. uwindsor.ca This means they can participate in C-C bond formation without reacting with sensitive functional groups that may be present on the coupling partners. This high degree of compatibility simplifies synthetic design by reducing the need for cumbersome protection-deprotection steps, leading to shorter, more atom-economical, and cost-effective synthetic routes. mdpi.com The ability to directly couple substrates bearing esters, amides, nitriles, ketones, and even some acidic protons opens up novel pathways to previously hard-to-make polyfunctionalized molecules. nih.gov

The table below summarizes the compatibility of the Negishi coupling with various common functional groups.

| Functional Group | Compatibility | Notes |

|---|---|---|

| Esters | High | Generally stable under typical Negishi conditions. |

| Amides | High | Well-tolerated. |

| Nitriles | High | Excellent compatibility. |

| Ketones | High | Generally stable, allowing for synthesis of aryl ketones. |

| Aldehydes | Moderate | Can be tolerated but may undergo side reactions. |

| Alcohols | Moderate | Tolerated, though acidic protons can sometimes interfere. |

| Nitro Groups | High | Generally compatible with palladium catalysis. |

| Heterocycles | High | Applicable to a wide range of N, S, and O-containing rings. |

Future Directions and Emerging Research Avenues for 2,4,5 Trifluorophenyl Zinc Bromide

Sustainable and Green Chemistry Approaches in its Synthesis and Reactivity

The principles of green chemistry are increasingly influencing the design of synthetic routes. For organometallic reagents like (2,4,5-Trifluorophenyl)zinc bromide, this translates to developing more environmentally benign synthesis protocols and reaction conditions.

Future research will likely focus on replacing traditional solvents, such as tetrahydrofuran (B95107) (THF), with greener alternatives. Ethereal solvents like 2-methyltetrahydrofuran (B130290) (Me-THF), which is derived from renewable resources and is less hazardous, are promising candidates. chemisting.com The use of non-toxic and sustainable solvents like N-butylpyrrolidone (NBP) has also proven effective in related metal-catalyzed cross-coupling reactions, sometimes outperforming traditional solvents. nsf.gov Another approach involves minimizing solvent use altogether or employing solvent-free reaction conditions, which have been explored for reactions involving zinc bromide as a catalyst. researchgate.net

The synthesis of the organozinc reagent itself can be made more sustainable. This could involve direct insertion of highly activated zinc (Rieke® zinc) into the aryl halide, which is an efficient process. Further research into mechanochemical methods, such as ball-milling, could enable the solvent-free preparation of the reagent, significantly reducing waste. Additionally, developing methods to recycle zinc byproducts from reactions aligns with the green chemistry goal of atom economy.

The table below outlines potential green alternatives to traditional synthesis and reaction parameters.

| Parameter | Traditional Method | Potential Green Alternative | Rationale |

| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (Me-THF), N-Butylpyrrolidone (NBP) | Derived from renewables, less toxic, biodegradable. chemisting.comnsf.gov |

| Synthesis | In-solution zinc insertion | Solvent-free mechanochemical synthesis (ball-milling) | Reduces solvent waste and energy consumption. |

| Catalyst | Palladium-based catalysts | Iron or Cobalt-based catalysts | Earth-abundant, less toxic, and lower cost metals. nsf.govacs.org |

| Byproducts | Disposal of zinc salts | Electrochemical recycling of zinc | Promotes a circular economy and reduces metal waste. |

Integration into Automated Flow Chemistry Systems

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. nih.gov The synthesis and in-situ use of organometallic reagents like this compound are particularly well-suited for flow chemistry.

Generating the reagent in a flow reactor and immediately feeding it into a subsequent reaction stream minimizes the handling and accumulation of potentially pyrophoric or unstable intermediates. This "just-in-time" production enhances process safety. Flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. njbio.com

Automated flow chemistry platforms can facilitate high-throughput screening of reaction conditions and catalysts, accelerating the optimization of processes involving this compound. nih.gov Furthermore, integrating multiple synthetic steps, including reaction, work-up, and purification, into a single, continuous, and automated system represents a significant leap towards the efficient, on-demand manufacturing of complex fluorinated molecules and active pharmaceutical ingredients (APIs). njbio.com

The potential benefits of using this compound in a flow system are summarized below.

| Feature | Benefit in Flow Chemistry |

| Safety | Minimized exposure to and accumulation of hazardous reagents. njbio.com |

| Control | Precise control over reaction time, temperature, and stoichiometry. njbio.com |

| Scalability | Seamless scaling from laboratory discovery to production by extending run time. nih.gov |

| Integration | Ability to couple multiple reaction and purification steps in a continuous sequence. njbio.comnih.gov |

| Automation | Enables high-throughput experimentation and library synthesis. nih.gov |

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

While palladium and nickel catalysts are staples for cross-coupling reactions with organozinc reagents, research is shifting towards more economical and sustainable alternatives. Catalytic systems based on earth-abundant metals like iron and cobalt are at the forefront of this exploration.

Iron-catalyzed cross-coupling reactions have emerged as a powerful and green alternative, demonstrating high efficiency for coupling alkyl Grignard reagents with aryl chlorides. nsf.gov Adapting these iron-based systems for reactions with this compound could provide a cost-effective and less toxic method for C(sp²)-C(sp³) and C(sp²)-C(sp²) bond formation.

Similarly, cobalt catalysis has shown remarkable promise in asymmetric reductive couplings. acs.org Developing chiral cobalt-ligand systems that can engage this compound in enantioselective transformations would be a significant breakthrough. This could open new pathways to chiral trifluorinated compounds, which are highly sought after in medicinal chemistry. Research into the effects of different ligands, reductants, and solvents will be crucial for optimizing these new catalytic systems to achieve high yields and stereoselectivity. acs.org

Development of Novel Reaction Manifolds Beyond Established Coupling Reactions

The synthetic potential of this compound extends far beyond traditional Negishi-type cross-coupling reactions. Future research will undoubtedly uncover new transformations that leverage its unique reactivity.

One promising area is its use in multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and molecular diversity. For instance, organozinc reagents have been successfully employed in Mannich-like three-component reactions to synthesize pharmaceutical agents. nih.gov Exploring the utility of this compound as the nucleophilic component in novel MCRs could provide rapid access to libraries of complex, fluorinated structures.

Another emerging frontier is its participation in reductive addition reactions. Recent work has shown that cobalt catalysts can facilitate the enantioconvergent reductive addition of racemic alkyl halides to isocyanates. acs.org A similar strategy could be envisioned where this compound adds to unsaturated electrophiles like imines, ketones, or isocyanates under reductive, transition-metal-catalyzed conditions. This would represent a novel method for the enantioselective synthesis of trifluorinated amines, alcohols, and amides. The development of such reaction manifolds will continue to expand the synthetic utility of this important organozinc reagent.

Q & A

Q. What are the optimal synthetic routes for (2,4,5-Trifluorophenyl)zinc bromide in academic research?

The synthesis typically involves two steps:

- Step 1 : Formation of the Grignard reagent from 1-bromo-2,4,5-trifluorobenzene (precursor) using magnesium in anhydrous THF under an inert atmosphere .

- Step 2 : Transmetalation with zinc bromide (ZnBr₂) to yield the organozinc compound. The reaction requires strict temperature control (0–25°C) and inert conditions to prevent oxidation . Key Considerations : Use freshly activated zinc bromide and monitor reaction progress via quenching small aliquots for GC-MS or ¹⁹F NMR analysis .

Q. What are the common applications of this compound in organic synthesis?

this compound is primarily used in:

- Negishi Coupling : Palladium-catalyzed cross-coupling with aryl halides to synthesize biaryl compounds .

- Nucleophilic Substitution : Reacting with carbonyl compounds (e.g., ketones, aldehydes) to form fluorinated alcohols .

- Pharmaceutical Intermediates : Synthesis of trifluoromethylated analogs for drug discovery, leveraging fluorine’s metabolic stability .

Q. What storage and handling protocols ensure stability?

- Store at 2–8°C in THF under argon or nitrogen to prevent decomposition .

- Avoid exposure to moisture or oxygen, which can lead to hydrolysis or oxidation. Use flame-dried glassware and Schlenk-line techniques for transfers .

Advanced Research Questions

Q. How does the substitution pattern (2,4,5-trifluoro) influence reactivity compared to other fluorophenyl zinc reagents?

The electron-withdrawing effect of fluorine atoms at the 2-, 4-, and 5-positions enhances electrophilicity at the zinc-bound carbon, increasing reactivity in cross-coupling reactions. However, steric hindrance from the 2-fluoro substituent may reduce coupling efficiency compared to para-substituted analogs.

Comparative Reactivity Table :

| Compound | Substituents | Reactivity in Negishi Coupling | Reference |

|---|---|---|---|

| This compound | 2,4,5-F₃ | Moderate (steric hindrance) | |

| (3,5-Bis(trifluoromethyl)phenyl)zinc bromide | 3,5-(CF₃)₂ | High (stronger EWG effect) | |

| (4-Trifluoromethylphenyl)zinc bromide | 4-CF₃ | High (minimal steric effects) |

Q. How can solvent choice and temperature optimize cross-coupling reactions?

- Solvent : THF is ideal due to its ability to stabilize organozinc intermediates. Polar aprotic solvents (e.g., DMF) may accelerate reactions but risk side reactions .

- Temperature : Reactions at 25–50°C balance speed and selectivity. Lower temperatures (0°C) minimize undesired homocoupling . Case Study : A 2023 study achieved 85% yield in a Negishi coupling using THF at 40°C with Pd(PPh₃)₄ as the catalyst .

Q. What computational methods predict electronic properties and reactivity?

- DFT Calculations : Model the HOMO-LUMO gap to assess nucleophilicity. The 2,4,5-trifluoro substitution lowers the LUMO energy, enhancing electrophilic reactivity .

- Molecular Docking : Used to study interactions with catalytic palladium complexes, guiding ligand design for improved coupling efficiency .

Methodological Considerations

Q. What analytical methods ensure purity and structural confirmation?

- ¹⁹F NMR : Confirms fluorine substitution pattern (δ = -110 to -160 ppm for aromatic fluorines) .

- X-ray Crystallography : Resolves 3D structure, particularly useful for confirming transmetalation intermediates .

- HPLC-MS : Monitors reaction progress and detects byproducts (e.g., homocoupled dimers) .

Q. How to troubleshoot low yields in cross-coupling reactions?

- Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃, XPhos-Pd) to improve turnover .

- Additives : Use LiCl or Zn(OTf)₂ to stabilize reactive intermediates and suppress β-hydride elimination .

- Stoichiometry : Ensure a 1:1.2 ratio of zinc reagent to aryl halide to account for reagent instability .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.